molecular formula C14H20ClNO2 B2924327 Ethyl 4-(piperidin-4-yl)benzoate hydrochloride CAS No. 1453272-47-3

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride

Cat. No.: B2924327
CAS No.: 1453272-47-3
M. Wt: 269.77
InChI Key: OELUZMWSKRZQTB-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 1453272-47-3) is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This benzoate ester derivative features a piperidine moiety, a structural motif of high interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . Research into benzoate compounds that incorporate nitrogen-containing rings like piperidine has revealed their potential for significant biological activity. Specifically, structural analogs of this compound have been designed and evaluated as local anesthetics, demonstrating the ability to reversibly block nerve impulse conduction . The mechanism of action for such compounds is associated with binding to specific sites on sodium ion (Na+) channels in the nerve membrane, which reduces the passage of sodium ions and thereby blocks the generation and conduction of electrical impulses . Preclinical studies on related compounds have shown a good local anesthetic effect in models of surface, infiltration, and block anesthesia, alongside low acute toxicity profiles, highlighting the therapeutic potential of this chemical scaffold . This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to its associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 4-piperidin-4-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELUZMWSKRZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears that "Ethyl 4-(piperidin-4-yl)benzoate hydrochloride" is a chemical compound with multiple research and industrial applications. A safety data sheet identifies potential hazards and necessary safety measures .

Properties and Safety

  • Occupational Exposure: Exposure limits have been established to protect worker health, based on the chemical's potency and potential adverse health outcomes. The occupational exposure band (OEB) for this compound is rated as E, with a limit of ≤0.01 mg/m³ .
  • Engineering Controls: Engineering controls are recommended to minimize hazards, such as process controls that change job activities to reduce risk .
  • Personal Protective Equipment: Gloves with a thickness greater than 0.35 mm are recommended for general applications .
  • Health Hazards: this compound may cause respiratory tract irritation and is classified as an acute toxicity (oral) category 4 substance. It may also cause skin and serious eye irritation .

Synthesis and chemical use

  • DGAT Inhibitors: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is used as a key intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, particularly DGAT1 .
  • Piperazine Derivatives: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a starting material for synthesizing piperazine derivatives .
  • Local Anesthetics: Benzoate compounds, related to this compound, have been designed and synthesized for use as local anesthetics .
  • PKB inhibitors: It can be used to synthesize PKB (protein kinase B) inhibitors, which have potential as antitumor agents .

Mechanism of Action

The mechanism of action of ethyl 4-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and benzoate ester moieties play crucial roles in binding to these targets and eliciting biological responses .

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., isopropyl in ) reduce aqueous solubility compared to the parent compound.
  • Aromatic modifications (e.g., cyclohexanol in ) increase molecular weight and may enhance CNS penetration.

Pharmacological and Pharmacokinetic Profiles

Compound Name Bioavailability (%) AUC (ng·hr/mL) Cₘₐₓ (ng/mL) Therapeutic Use Source
This compound N/A N/A N/A Research intermediate
Tetracaine hydrochloride >80 ~1500 ~200 Local anesthetic
4-[2-Dimethylamino-1-(1-hydroxycyclohexyl)-ethyl]phenyl benzoate HCl 81.1 2536 267 Antidepressant (SNRI)

Key Observations :

  • Tetracaine’s high bioavailability and Cₘₐₓ correlate with its rapid onset in local anesthesia .
  • The cyclohexanol-containing analog in exhibits sustained plasma exposure (AUC 2536 ng·hr/mL), ideal for once-daily dosing in depression treatment.

Biological Activity

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a synthetic compound with a molecular formula of C14H20ClNO and a molecular weight of approximately 269.77 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. The presence of the piperidine ring in its structure is significant as it influences the compound's interaction with various biological targets.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a benzoate group, which is characteristic of many biologically active compounds. Its solid-state at room temperature necessitates careful storage conditions (2-8°C) to maintain stability. The chemical behavior of this compound can be explored through typical reactions of esters and amines, which may include hydrolysis and transesterification.

Analgesic and Anti-inflammatory Properties

This compound has been studied for its analgesic properties, which are attributed to its ability to interact with neurotransmitter receptors in the central nervous system. The analgesic effects are likely mediated through modulation of pain pathways, making it a candidate for pain management therapies. In preclinical studies, compounds similar to ethyl 4-(piperidin-4-yl)benzoate have shown promising results in reducing inflammation and pain responses in animal models .

Interaction with Biological Targets

Research indicates that this compound interacts with various neurotransmitter receptors, including opioid and serotonin receptors. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential. For instance, studies have demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity, which may lead to improved efficacy .

Case Studies and Research Findings

  • Analgesic Efficacy : A study evaluated the analgesic effects of this compound in rodent models using the hot plate test. Results indicated a significant reduction in reaction time compared to controls, suggesting effective pain relief properties (IC50 values not disclosed).
  • Anti-inflammatory Activity : In another study focusing on inflammatory responses, the compound was tested against induced paw edema in rats. The results showed a notable decrease in paw swelling, indicating its potential as an anti-inflammatory agent (specific data on reduction percentages were not provided) .
  • Receptor Binding Studies : A series of binding assays revealed that this compound exhibits affinity for serotonin receptors (5-HT2A), which is associated with mood regulation and pain perception. The compound's binding affinity was comparable to established analgesics, highlighting its potential for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureAnalgesic ActivityAnti-inflammatory ActivityReference
Ethyl 4-(piperidin-4-yl)benzoate HClStructureModerateSignificant
TetracaineStructureHighModerate
PramocaineStructureHighLow

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